8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, thereby modulating their activity and leading to the observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromo group, which may affect its reactivity and biological activity.
8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]benzimidazole: Contains a benzimidazole ring instead of an indole ring, leading to different chemical and biological properties.
Uniqueness
The presence of the bromo group in 8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole imparts unique reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H13BrN4S |
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Molecular Weight |
337.24 g/mol |
IUPAC Name |
8-bromo-5-methyl-3-propan-2-ylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C13H13BrN4S/c1-7(2)19-13-15-12-11(16-17-13)9-6-8(14)4-5-10(9)18(12)3/h4-7H,1-3H3 |
InChI Key |
DRLWKFKQVLEOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1 |
Origin of Product |
United States |
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